molecular formula C19H19ClN4O3 B2428071 2-(3-chlorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione CAS No. 1775403-23-0

2-(3-chlorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione

Cat. No. B2428071
CAS RN: 1775403-23-0
M. Wt: 386.84
InChI Key: MMGMAZKMRYAOBY-UHFFFAOYSA-N
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Description

2-(3-chlorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione is a useful research compound. Its molecular formula is C19H19ClN4O3 and its molecular weight is 386.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound has been a subject of interest in the synthesis and characterization of heterocyclic compounds. Research has demonstrated the preparation of various derivatives, including 1,2,4-triazol-3-yl, 1,3,4-oxadiazol-2-yl, and 1H-pyrazol-4-yl derivatives, through reactions involving electrophilic reagents and specific starting materials. This highlights the compound's potential in synthesizing a broad range of chemical entities with varying structures and properties (Mahmoud et al., 2012).

Biological Activities

The compound is part of a group of heterocyclic compounds noted for their significant biological activities. Research has indicated the potential of its derivatives, especially those containing 1,2,4-oxadiazole and 1,2,3-triazole, in exhibiting various biological activities like anti-protozoal and anti-cancer properties. This positions the compound as an important precursor in the synthesis of bioactive entities (Dürüst et al., 2012).

Method Development

The compound has also been central in the development of new, effective synthesis methods for related chemical entities. A new method has been developed for synthesizing 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, showcasing the compound's role in facilitating the development of improved synthetic routes for related compounds, thereby expanding the possibilities for synthesizing a variety of structurally related compounds (Tkachuk et al., 2020).

properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O3/c1-12-21-17(22-27-12)16-15-8-3-2-4-9-23(15)19(26)24(18(16)25)11-13-6-5-7-14(20)10-13/h5-7,10H,2-4,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGMAZKMRYAOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chlorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione

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